![molecular formula C9H11ClO2S2 B561775 4-(Chloromethyl]benzyl Methanethiosulfonate CAS No. 887354-05-4](/img/structure/B561775.png)

4-(Chloromethyl]benzyl Methanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

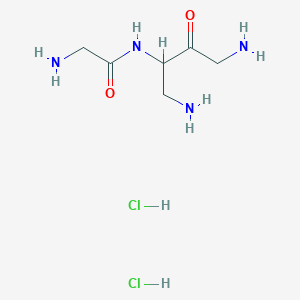

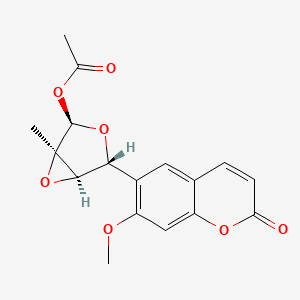

4-(Chloromethyl]benzyl Methanethiosulfonate is a chemical compound with the CAS number 887354-05-4 . It reacts with thiols to form mixed disulfides .

Molecular Structure Analysis

The molecular formula of this compound is C9H11ClO2S2 . Its molecular weight is 250.77 .Chemical Reactions Analysis

This compound reacts specifically and rapidly with thiols to form mixed disulfides .Physical and Chemical Properties Analysis

This compound appears as a pale yellow solid . It has a molecular weight of 250.77 . The compound has a boiling point of 437.1ºC at 760 mmHg and a density of 1.355g/cm3 .科学的研究の応用

RNA Labeling and Purification

4-(Chloromethyl)benzyl Methanethiosulfonate (MTS) reagents demonstrate superior efficiency in forming disulfide bonds with 4-thiouridine (s(4)U)-containing RNA compared to other reagents like HPDP-biotin. This efficiency facilitates higher yields and less biased enrichment in RNA labeling, improving methods for tracking different RNA populations, such as in studies of global microRNA turnover in human cells (Duffy et al., 2015).

Enzyme Modification

MTS reagents can introduce structural modifications in enzymes through reaction with cysteine's thiol group. When applied to subtilisin Bacillus lentus cysteine mutants, MTS reagents caused significant changes in catalytic activity, demonstrating their potential in enzyme engineering (Dickman & Jones, 2000).

Methane Aromatization

Studies in methane aromatization to produce benzene and other hydrocarbons show the relevance of chloromethyl and related compounds in this field. This research indicates the potential of such compounds in catalyzing important industrial chemical processes (Skutil & Taniewski, 2006).

Polymer Chemistry

In polymer chemistry, MTS reagents are utilized in the synthesis of functional nanoparticles and in the post-polymerization functionalization of copolymers. This includes creating redox-responsive functionalizable networks and hydrogels, illustrating the compound's versatility in advanced materials science (Arslan, Sanyal, & Sanyal, 2020).

Antimicrobial Activity

Some studies explore the antimicrobial properties of related sulfur compounds derived from cabbages, such as methyl methanethiosulfonate, which demonstrates significant inhibitory effects against various bacteria and yeasts. This suggests potential applications of MTS derivatives in antibacterial and antifungal treatments (Kyung & Fleming, 1997).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl chloride, indicates that it is combustible, harmful if swallowed, toxic if inhaled, and may cause skin irritation, serious eye damage, and an allergic skin reaction . It may also cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

作用機序

Target of Action

The primary targets of 4-(Chloromethyl)benzyl Methanethiosulfonate are thiols . Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) group. They play a crucial role in various biological processes, including enzyme activity, protein structure, and cellular defense mechanisms.

Mode of Action

4-(Chloromethyl)benzyl Methanethiosulfonate interacts with its targets by reacting specifically and rapidly with thiols to form mixed disulfides . Disulfides are a type of covalent bond that can contribute to the stability and function of proteins.

生化学分析

Biochemical Properties

4-(Chloromethyl)benzyl Methanethiosulfonate is known for its ability to react with thiols, forming mixed disulfides . This property allows it to interact with various enzymes and proteins that contain thiol groups. The nature of these interactions is primarily covalent bonding, leading to the formation of disulfide bonds .

Cellular Effects

Given its reactivity with thiols, it can be inferred that it may influence cellular processes involving thiol-containing enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves the formation of mixed disulfides with thiol-containing biomolecules . This can lead to the modification of these biomolecules and potentially alter their function.

Metabolic Pathways

Given its reactivity with thiols, it may interact with enzymes or cofactors in pathways involving thiol-containing biomolecules .

特性

IUPAC Name |

[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIWHTYSDAYILX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCC1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)